3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as AZD6738 and belongs to the class of sulfonylpyrimidine-based inhibitors.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid involves the inhibition of ATR kinase, which is a key regulator of the DNA damage response pathway. ATR kinase is activated in response to DNA damage and phosphorylates downstream targets involved in cell cycle arrest, DNA repair, and apoptosis. Inhibition of ATR kinase by 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid leads to the accumulation of DNA damage and subsequent cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid can selectively kill cancer cells that have defects in DNA repair pathways, while sparing normal cells. This makes it a promising candidate for cancer therapy with reduced side effects. Additionally, this compound has been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid is its potential as a selective cancer therapy with reduced side effects. However, one of the limitations is the lack of clinical data to support its safety and efficacy in humans. Further studies are needed to determine the optimal dosage, administration route, and potential drug interactions.
Future Directions
The future directions for 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid include the development of more potent and selective ATR kinase inhibitors, as well as the investigation of its potential in combination therapy with other cancer treatments. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Synthesis Methods
The synthesis of 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid involves a multi-step process. The first step is the reaction between 5-chloro-3-nitropyridine and 4-aminobenzoic acid to form 5-chloro-3-nitropyridin-4-yl benzoate. This intermediate is then reacted with 1-azepanethiol to obtain 3-(azepan-1-ylsulfanyl)-5-chloro-3-nitropyridine. The final step involves the reduction of the nitro group to an amino group using palladium on carbon, followed by the reaction with 5-bromo-2-chlorobenzoic acid to yield 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been found to selectively inhibit the activity of the ataxia-telangiectasia and Rad3-related (ATR) kinase, which is involved in the DNA damage response pathway. ATR kinase inhibition leads to the accumulation of DNA damage, which can selectively kill cancer cells that have defects in DNA repair pathways. This makes 3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid a promising candidate for cancer therapy.
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-17(22)14-7-13(15-10-18-12-19-11-15)8-16(9-14)25(23,24)20-5-3-1-2-4-6-20/h7-12H,1-6H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZACKMAGIOGSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-ylsulfonyl)-5-pyrimidin-5-ylbenzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.